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Introduction

Disulfurous acid itself is not directly added to wine. Instead, its salts, primarily potassium

metabisulfite (K₂S₂O₅) or sodium metabisulfite (Na₂S₂O₅), serve as the source of sulfur dioxide

(SO₂), which is the active preservative agent in winemaking.[1][2][3] When these salts dissolve

in the acidic medium of wine, they release SO₂, which performs critical antimicrobial and

antioxidant functions.[4][5] Proper management of SO₂ is essential for ensuring wine stability,

preserving its desired sensory characteristics, and preventing spoilage.[6] This document

provides detailed application notes on the chemistry and use of SO₂ in wine, along with

protocols for its quantification.

Application Notes
Chemistry of Sulfur Dioxide (SO₂) in Wine
When SO₂ is added to wine, it establishes a pH-dependent equilibrium among three forms:

molecular SO₂ (the primary antimicrobial form), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). At the

typical pH of wine (3.0-4.0), the vast majority exists as the bisulfite ion, with a small but crucial

fraction present as molecular SO₂.[6] The bisulfite form can bind to various wine components,

such as acetaldehyde and sugars, becoming "bound SO₂" and largely inactive. The remaining

unbound portion is known as "free SO₂," which includes both molecular SO₂ and bisulfite ions.

[6]
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The concentration of the active molecular SO₂ is critically dependent on the wine's pH. A lower

pH shifts the equilibrium towards the molecular form, increasing its antimicrobial effectiveness.

Consequently, wines with a higher pH require a greater concentration of free SO₂ to achieve

the same level of microbial protection.[6]
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Caption: Chemical equilibrium of sulfur dioxide (SO₂) forms in wine.

Mechanism of Action
SO₂ serves a dual purpose in wine preservation: it acts as both a potent antimicrobial agent

and an effective antioxidant.[4][5]

Antimicrobial Action: The uncharged molecular form of SO₂ is able to diffuse across the cell

membranes of yeasts and bacteria.[7][8] Inside the cell, it disrupts metabolic pathways by

inhibiting key enzymes and degrading disulfide bonds in proteins, ultimately leading to cell

death or inhibition of growth.[7][8] SO₂ is generally more effective against bacteria than it is

against yeast.[9]

Antioxidant Action: SO₂ protects wine from oxidation through several mechanisms. It is a

powerful inhibitor of polyphenol oxidase enzymes, which are responsible for browning

reactions in grape must.[7][9] It also directly reacts with and reduces quinones, the brown-

colored products of phenol oxidation, effectively reversing the browning process.[10]

Furthermore, SO₂ can scavenge oxygen and hydrogen peroxide, preventing them from

participating in damaging oxidative reactions that can degrade the wine's color, aroma, and

flavor.[10][11]
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Caption: Dual preservative functions of sulfur dioxide (SO₂) in wine.

Application Stages in Winemaking
SO₂ is strategically added at various points during the winemaking process to address specific

threats.

At the Crusher (Pre-Fermentation): An initial dose of SO₂ can be added to the grape must to

suppress the growth of wild yeasts and spoilage bacteria that may have come in on the fruit.

[9] This allows the cultured yeast strain chosen by the winemaker to dominate the

fermentation. This addition also provides crucial protection against enzymatic oxidation

during the initial processing stages.[9]

Post-Malolactic Fermentation (MLF): Once MLF is complete, SO₂ is added to inhibit the

malolactic bacteria and prevent further microbial activity that could spoil the wine.[9]
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During Aging and Transfers (Racking): Free SO₂ levels decrease over time as SO₂ binds

with wine components or is oxidized.[6] Therefore, levels are monitored regularly during

aging, and further additions are made as needed, particularly during racking (transferring

wine between vessels), to protect the wine from oxygen exposure and microbial growth.[12]

At Bottling: A final adjustment is made just before bottling to ensure the wine has adequate

protection against oxidation and microbial spoilage in the bottle, contributing to its shelf-life.

[12]

Quantitative Data and Guidelines
The amount of SO₂ required depends on the wine's pH, its style (e.g., red, white, sweet), and

the winemaker's philosophy.

Table 1: Recommended Molecular and Free SO₂ Levels

Wine Status
Target Molecular
SO₂ (mg/L)

pH
Required Free SO₂
(mg/L)

Dry Red/White
(Microbial Stability)

0.8 3.2 20

3.5 40

3.8 80

Sweet Wine (Higher

Risk)
1.0 - 1.2 3.5 ~50-60

General Oxidation

Prevention
N/A Any 20 - 40

Data sourced from multiple references. The relationship between pH and required free SO₂ is

exponential.[6][8]

Table 2: Legal Limits for Total SO₂
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Region Wine Type Maximum Total SO₂ (mg/L)

European Union Red Wines 160

White & Rosé Wines 210

Legal limits can vary by country and specific wine appellation.[12]

Table 3: Example SO₂ Concentrations from a Research Study on Red Wine

Parameter Concentration (mg/L)

Free SO₂ (before bottling) 28

Total SO₂ (before bottling) 56

These values are from a control wine in a study and serve as a practical example.[10]

Experimental Protocols
Accurate measurement of free and total SO₂ is crucial for effective wine preservation. The

Ripper titration method is a common and established procedure.

Protocol: Determination of Free and Total SO₂ by Ripper
Titration
This method conforms to principles outlined in AOAC Official Method 892.02 and involves the

titration of a wine sample with an iodine or potassium iodate solution.[13]

Materials:

Burette (25 mL)

Erlenmeyer flask (250 mL)

Graduated cylinders

Pipettes
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25% Sulfuric Acid (H₂SO₄) solution

1 N Sodium Hydroxide (NaOH) solution

Starch indicator solution (1%)

Standardized 0.02 N Iodine or Potassium Iodate (KIO₃) solution

Procedure for Free SO₂:

Sample Preparation: Pipette 50 mL of the wine sample into a 250 mL Erlenmeyer flask.

Acidification: Add 5 mL of 25% sulfuric acid to the flask. This lowers the pH to release any

loosely bound SO₂ and prepares the sample for titration.

Indicator: Add a few drops of the starch indicator solution.

Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution. Swirl the

flask continuously. The endpoint is reached when a dark blue/purple color appears and

persists for at least 15 seconds.

Record: Record the volume (mL) of titrant used.

Procedure for Total SO₂:

Sample Preparation: Pipette 20 mL of the wine sample into a 250 mL Erlenmeyer flask.

Alkaline Hydrolysis: Add 25 mL of 1 N NaOH solution. Swirl and let the mixture stand for 10

minutes. This step hydrolyzes bound SO₂, releasing it into a free form.[13]

Acidification: Add 10 mL of 25% sulfuric acid to neutralize the NaOH and acidify the sample.

Indicator: Add a few drops of the starch indicator solution.

Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution to the same

persistent dark blue/purple endpoint.

Record: Record the volume (mL) of titrant used.
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Calculation: The concentration of SO₂ (in mg/L or ppm) is calculated using the following

formula:

mg/L SO₂ = (mL of Titrant × Normality of Titrant × 32,000) / mL of Wine Sample

(Where 32,000 is the milliequivalent weight of SO₂)
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Caption: Experimental workflow for the Ripper titration method.
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Alternative Analytical Methods
While the Ripper method is common, it can have interferences. Other validated methods

include:

Aeration-Oxidation (AO): The official OIV and regulatory method, though it is time-

consuming.[14][15]

Automated Systems: Modern laboratories often use faster, automated methods like discrete

photometry, ion chromatography (IC), or high-performance liquid chromatography (HPLC) for

higher throughput and precision.[14][16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://mantech-inc.com/blog/method-abstract-17-free-total-sulfites-wine/
https://biosystems.global/discover/sulfites
https://biosystems.global/discover/sulfites
https://pubmed.ncbi.nlm.nih.gov/20690603/
https://pubmed.ncbi.nlm.nih.gov/20690603/
https://www.thermoscientific.fr/content/dam/tfs/ATG/CMD/cmd-documents/sci-res/app/indus-sol/AN-71451-DA-Sulfite-Free-Wine-AN71451-EN.pdf
https://pubmed.ncbi.nlm.nih.gov/12552699/
https://pubmed.ncbi.nlm.nih.gov/12552699/
https://www.benchchem.com/product/b1196436#disulfurous-acid-as-a-food-preservative-in-wine
https://www.benchchem.com/product/b1196436#disulfurous-acid-as-a-food-preservative-in-wine
https://www.benchchem.com/product/b1196436#disulfurous-acid-as-a-food-preservative-in-wine
https://www.benchchem.com/product/b1196436#disulfurous-acid-as-a-food-preservative-in-wine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

